molecular formula C9H16N4O5 B1277746 H-Ala-Gly-Gly-Gly-OH CAS No. 5123-42-2

H-Ala-Gly-Gly-Gly-OH

Cat. No. B1277746
CAS RN: 5123-42-2
M. Wt: 260.25 g/mol
InChI Key: KEULKIZRPKJGIH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Gly-Gly-Gly-OH is a short peptide composed of the amino acid alanine (Ala) followed by three glycine (Gly) residues and terminated with a hydroxyl group (OH). This peptide is a linear chain, which can be involved in various chemical reactions and may adopt specific conformations depending on its environment and modifications.

Synthesis Analysis

The synthesis of peptides containing Ala and Gly sequences can be achieved through the condensation of appropriately protected tripeptide units. For instance, a nonapeptide with an Ala–(HO)Gly–Ala sequence was synthesized, which is somewhat related to the tetrapeptide . Although the exact synthesis of H-Ala-Gly-Gly-Gly-OH is not detailed in the provided papers, the methodologies applied for similar peptides suggest that standard peptide synthesis techniques such as solid-phase synthesis or solution-phase condensation could be employed.

Molecular Structure Analysis

The molecular structure of peptides can be analyzed using various spectroscopic techniques. For example, the nonapeptide with an Ala–(HO)Gly–Ala sequence was found to have a disordered structure in DMSO and water, as indicated by 1H NMR and CD spectral data . Similarly, the structure of a copolypeptide H-(Ala-Gly)9-OH was computed and confirmed to adopt a right-handed α-helix conformation, which could be relevant to the tetrapeptide's structure .

Chemical Reactions Analysis

Peptides can undergo a range of chemical reactions, including complexation with metals and reactions with radicals. The nonapeptide mentioned earlier forms a 1:3 complex with iron(III) ions, facilitated by hydroxamate groups . Additionally, the hydrogen abstraction reactions of Gly and Ala residues by hydroxyl radicals have been studied, which could be relevant to the tetrapeptide's reactivity, especially considering the presence of Gly residues .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides like H-Ala-Gly-Gly-Gly-OH can be inferred from studies on similar molecules. For instance, the dipeptide H-Ala-Phe-OH has been structurally characterized and shown to coordinate with Au(III) ions . While this dipeptide is not identical to H-Ala-Gly-Gly-Gly-OH, the coordination ability of peptides with metals and their protonation behavior can provide insights into the tetrapeptide's properties.

Scientific Research Applications

Conformational Studies and Disease Mechanisms

  • Conformational Changes in Peptides: The research by (Owen et al., 2012) focused on how the hydroxyl radical (•OH) can initiate the unfolding of amino acid residues like Gly and Ala. This study is significant for understanding peptide folding and misfolding, which is crucial in diseases like Alzheimer’s.

Nuclear Magnetic Resonance (NMR) Studies

  • Chemical Shifts in Peptides: (Merutka et al., 1995) utilized 1H NMR to study proton chemical shifts in disordered peptides, including H-Ala-Gly-Gly-Gly-OH. This research aids in understanding the structural dynamics of peptides in different environments.

Peptide Synthesis and Racemization

  • Racemization in Peptide Synthesis: Research by (Izumiya et al., 1971) investigated the racemization of peptides during synthesis, using tripeptides like H-Ala-Gly-Gly-OH. This is vital for ensuring the purity and efficacy of synthesized peptides in various applications.

Structural Analysis of Polypeptides

  • Structural Analysis of Copolypeptides: The study by (Souma et al., 2008) provided detailed insights into the structure of sequential copolypeptides, including those containing Ala and Gly. This kind of research is fundamental for the design and development of new biomaterials.

Coordination Chemistry and Metal Complexes

  • Au(III)-Complexes with Peptides: (Kolev et al., 2006) explored the synthesis and characterization of gold complexes with peptides like H-Gly-Ala-OH. Understanding metal-peptide interactions is crucial for applications in bioinorganic chemistry and medicinal chemistry.

Safety And Hazards

“H-Ala-Gly-Gly-Gly-OH” is intended for research and development use only and is not recommended for medicinal, household, or other uses . It may cause an allergic skin reaction. Protective measures such as avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation are advised .

properties

IUPAC Name

2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O5/c1-5(10)9(18)13-3-7(15)11-2-6(14)12-4-8(16)17/h5H,2-4,10H2,1H3,(H,11,15)(H,12,14)(H,13,18)(H,16,17)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEULKIZRPKJGIH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428556
Record name Glycine, N-[N-(N-L-alanylglycyl)glycyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-Gly-Gly-Gly-OH

CAS RN

5123-42-2
Record name Glycine, N-[N-(N-L-alanylglycyl)glycyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ALANYLGLYCYLGLYCYLGLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Vos, K Braeken, M Fauvart… - Environmental …, 2007 - Wiley Online Library
… Similar trends were observed for mutants CMPG13120, CMPG13122 and CMPG13123 or when di- (H-Ala-Gly-OH) or tetra- (H-Ala-Gly-Gly-Gly-OH) peptides were added as nitrogen …

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